molecular formula C8H7Cl2N3S B1446320 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride CAS No. 1909316-42-2

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride

Cat. No.: B1446320
CAS No.: 1909316-42-2
M. Wt: 248.13 g/mol
InChI Key: HIBVBENGODWKRD-UHFFFAOYSA-N
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Description

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H7Cl2N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride is unique due to the presence of both the thiadiazole ring and the aniline moiety, which contribute to its distinct chemical and biological properties. The chlorine atom on the thiadiazole ring further enhances its reactivity and potential for chemical modifications .

Properties

IUPAC Name

3-(5-chlorothiadiazol-4-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S.ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;/h1-4H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBVBENGODWKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride
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3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride
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3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride
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3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride
Reactant of Route 5
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3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride
Reactant of Route 6
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride

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